molecular formula C13H19NO3 B2626157 tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate CAS No. 2089246-33-1

tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate

Cat. No. B2626157
CAS RN: 2089246-33-1
M. Wt: 237.299
InChI Key: HAHWVHMWUPNZJG-SECBINFHSA-N
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Description

“tert-Butyl ®-(1-(2-hydroxyphenyl)ethyl)carbamate” is a type of carbamate compound. Carbamates are ester derivatives of carbamic acid and are used in a variety of applications, including as protective groups in organic synthesis . This particular compound is a tert-butyl carbamate, which is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . The Boc group is stable towards most nucleophiles and bases .


Synthesis Analysis

The synthesis of tert-butyl carbamates involves the reaction of amines with a base and the anhydride Boc2O . This process can be conducted under either aqueous or anhydrous conditions . The Boc group can also be cleaved under anhydrous

Scientific Research Applications

Synthesis and Modification

  • Synthesis of Intermediates and Derivatives : tert-Butyl (R)-(1-(2-hydroxyphenyl)ethyl)carbamate serves as a pivotal intermediate in synthesizing biologically active compounds, including omisertinib (AZD9291). The compound is synthesized through acylation, nucleophilic substitution, and reduction processes with a high total yield, indicating its relevance in the pharmaceutical industry (Zhao, Guo, Lan, & Xu, 2017).
  • Enzymatic Kinetic Resolution : This compound is also subject to enzymatic kinetic resolution, specifically through lipase-catalyzed transesterification. This process is instrumental in obtaining optically pure (R)- and (S)-enantiomers of the compound, further used in synthesizing chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

Structural and Chemical Studies

  • Crystal Structure Analysis : The compound's crystal structure has been intensively studied, showcasing its urethane linkage and the formation of molecule dimers through N—H⋯O=C hydrogen bonds. These structural insights are crucial for understanding the compound's behavior and potential applications in various fields, such as material science and molecular engineering (Oku, Naito, Yamada, & Katakai, 2004).
  • Intermediate for Natural Products : It acts as an intermediate for synthesizing natural products like jaspine B, exhibiting cytotoxic activity against various human carcinoma cell lines. The synthesis involves multiple steps, including esterification, Boc protection, and Corey-Fuchs reactions, highlighting the compound's versatility and significance in medicinal chemistry (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

properties

IUPAC Name

tert-butyl N-[(1R)-1-(2-hydroxyphenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-9(10-7-5-6-8-11(10)15)14-12(16)17-13(2,3)4/h5-9,15H,1-4H3,(H,14,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAHWVHMWUPNZJG-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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